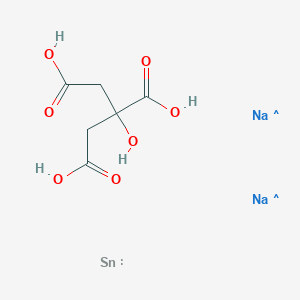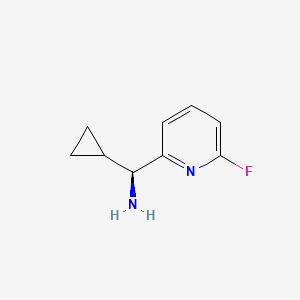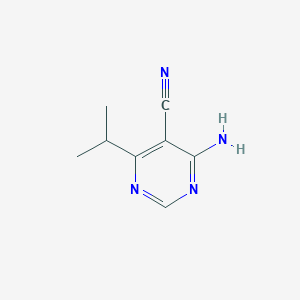
3-(2-Chloroethyl)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloroethyl)isoquinoline is a heterocyclic aromatic organic compound. It is a derivative of isoquinoline, which is a structural isomer of quinoline. Isoquinoline and its derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
The synthesis of 3-(2-Chloroethyl)isoquinoline can be achieved through several methods. One common approach involves the reaction of isoquinoline with 2-chloroethyl chloride under basic conditions. This reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. The reaction proceeds via nucleophilic substitution, where the chlorine atom of 2-chloroethyl chloride is replaced by the isoquinoline moiety .
Industrial production methods for isoquinoline derivatives often involve catalytic processes. For example, palladium-catalyzed coupling reactions have been used to synthesize various isoquinoline derivatives efficiently. These methods offer high yields and short reaction times, making them suitable for large-scale production .
Análisis De Reacciones Químicas
3-(2-Chloroethyl)isoquinoline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of 3-(2-hydroxyethyl)isoquinoline.
Substitution: Nucleophilic substitution reactions are common for this compound.
Aplicaciones Científicas De Investigación
3-(2-Chloroethyl)isoquinoline has various scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(2-Chloroethyl)isoquinoline involves its interaction with molecular targets and pathways within biological systems. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA and proteins. This can lead to the inhibition of DNA replication and protein synthesis, ultimately resulting in cell death. The specific molecular targets and pathways involved depend on the biological context and the specific isoquinoline derivative being studied .
Comparación Con Compuestos Similares
3-(2-Chloroethyl)isoquinoline can be compared with other similar compounds, such as:
Isoquinoline: The parent compound of this compound, known for its aromatic properties and biological activities.
Quinoline: A structural isomer of isoquinoline, also known for its wide range of applications in chemistry and medicine.
Tetrahydroisoquinoline: A reduced form of isoquinoline, often used in the synthesis of alkaloids and other biologically active compounds.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological properties compared to other isoquinoline derivatives .
Propiedades
Fórmula molecular |
C11H10ClN |
|---|---|
Peso molecular |
191.65 g/mol |
Nombre IUPAC |
3-(2-chloroethyl)isoquinoline |
InChI |
InChI=1S/C11H10ClN/c12-6-5-11-7-9-3-1-2-4-10(9)8-13-11/h1-4,7-8H,5-6H2 |
Clave InChI |
WBDUSLSAQRETFT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=NC(=CC2=C1)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B13122109.png)









